N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide
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Description
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H14N6O5S and its molecular weight is 450.43. The purity is usually 95%.
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Biological Activity
N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H14N6O5S with a molecular weight of 450.4 g/mol. The compound features a benzo[d][1,3]dioxole moiety linked to a thioacetamide group through a triazole-pyridazine structure.
Property | Value |
---|---|
Molecular Formula | C20H14N6O5S |
Molecular Weight | 450.4 g/mol |
CAS Number | 894056-87-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the benzo[d][1,3]dioxole Intermediate : This is achieved through cyclization reactions involving catechol and formaldehyde.
- Nitration : The introduction of the nitro group onto the phenyl ring.
- Thioacetamide Coupling : The final step involves coupling the benzo[d][1,3]dioxole with the nitrophenyl group using thioacetamide.
These steps ensure that the desired structural features are incorporated into the final product.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of derivatives related to this compound. For instance:
- Cell Cycle Arrest : Research indicates that certain benzodioxole derivatives can induce cell cycle arrest in cancer cells. Specifically, one derivative demonstrated significant inhibition of cell cycle progression at the G2-M phase in Hep3B liver cancer cells, suggesting its potential as an anticancer agent .
- Cytotoxicity : In vitro studies have shown that compounds with similar structures exhibit dose-dependent cytotoxic effects against various cancer cell lines .
Antioxidant Properties
The antioxidant activity of benzodioxole derivatives has been evaluated using DPPH radical scavenging assays. Compounds similar to this compound have shown promising results in neutralizing free radicals, indicating their potential use in preventing oxidative stress-related diseases .
Antimicrobial Activity
Research has also explored the antimicrobial properties of related compounds. For example:
- Bacterial Strains : Some derivatives have been tested against bacterial strains such as Escherichia coli and Staphylococcus aureus, showing varying degrees of antibacterial activity .
Study 1: Anticancer Evaluation
A study focusing on benzodioxole derivatives assessed their effects on Hep3B cells. The results indicated that certain compounds significantly reduced cell viability and induced apoptosis through mitochondrial pathways .
Study 2: Antioxidant Activity Assessment
Another investigation utilized DPPH assays to evaluate the antioxidant capacity of synthesized benzodioxole derivatives. The findings revealed that specific compounds exhibited strong radical scavenging abilities comparable to established antioxidants like Trolox .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N6O5S/c27-19(21-13-4-6-16-17(9-13)31-11-30-16)10-32-20-23-22-18-7-5-15(24-25(18)20)12-2-1-3-14(8-12)26(28)29/h1-9H,10-11H2,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWYVCYMJKFOLHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC(=CC=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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